2-Bromo-4-chloro-1-nitrobenzene 2-Bromo-4-chloro-1-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 63860-31-1
VCID: VC2028158
InChI: InChI=1S/C6H3BrClNO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H
SMILES: C1=CC(=C(C=C1Cl)Br)[N+](=O)[O-]
Molecular Formula: C6H3BrClNO2
Molecular Weight: 236.45 g/mol

2-Bromo-4-chloro-1-nitrobenzene

CAS No.: 63860-31-1

Cat. No.: VC2028158

Molecular Formula: C6H3BrClNO2

Molecular Weight: 236.45 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-chloro-1-nitrobenzene - 63860-31-1

Specification

CAS No. 63860-31-1
Molecular Formula C6H3BrClNO2
Molecular Weight 236.45 g/mol
IUPAC Name 2-bromo-4-chloro-1-nitrobenzene
Standard InChI InChI=1S/C6H3BrClNO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H
Standard InChI Key VFMAPIFSXMBTQP-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Br)[N+](=O)[O-]
Canonical SMILES C1=CC(=C(C=C1Cl)Br)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

2-Bromo-4-chloro-1-nitrobenzene is a substituted benzene ring containing three key functional groups: a bromine atom at position 2, a chlorine atom at position 4, and a nitro group at position 1. This unique arrangement of substituents contributes to its chemical reactivity and versatility in organic synthesis processes.

PropertyValue
CAS Number63860-31-1
Molecular FormulaC₆H₃BrClNO₂
Molecular Weight236.45 g/mol
IUPAC Name2-bromo-4-chloro-1-nitrobenzene
InChI1S/C6H3BrClNO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H
InChI KeyVFMAPIFSXMBTQP-UHFFFAOYSA-N
SMILES NotationC1=CC(=C(C=C1Cl)Br)N+[O-]

The structure features a benzene ring with the bromine atom adjacent to the nitro group, creating a specific electronic environment that influences its reactivity patterns. The presence of electron-withdrawing groups (nitro, bromine, and chlorine) makes this compound particularly useful in electrophilic aromatic substitution reactions and coupling processes that are foundational in organic synthesis pathways .

Physical Properties

Understanding the physical properties of 2-Bromo-4-chloro-1-nitrobenzene is essential for its handling, storage, and application in research and industrial settings. The compound exhibits characteristics typical of halogenated aromatic compounds while possessing unique properties due to its specific substituent pattern.

PropertyValue
Physical StateSolid
ColorPale yellow to light cream
Density1.8±0.1 g/cm³
Melting Point49-50°C
Boiling Point253.4±20.0°C at 760 mmHg
Flash Point107.1±21.8°C
Vapor Pressure0.0±0.5 mmHg at 25°C
LogP3.12
Refractive Index1.619

The compound's relatively high boiling point is consistent with its molecular weight and the presence of intermolecular forces, including halogen bonding. Its moderate melting point allows for convenient handling in laboratory settings, while its low vapor pressure at room temperature indicates minimal volatility, reducing inhalation risks during normal handling procedures .

Applications in Research and Industry

2-Bromo-4-chloro-1-nitrobenzene serves as a versatile building block in numerous fields due to its unique structure and reactivity profile. Its applications span multiple disciplines and industries.

Synthetic Chemistry

The compound functions as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its halogenated structure allows for selective functional group transformations and coupling reactions that are essential in building more complex molecular architectures. The presence of both bromine and chlorine atoms provides sites for selective metal-catalyzed cross-coupling reactions (such as Suzuki, Negishi, or Buchwald-Hartwig couplings), which are valuable in pharmaceutical development .

Material Science

In material science applications, 2-Bromo-4-chloro-1-nitrobenzene contributes to the development of specialty polymers and advanced materials. The compound enhances properties like thermal stability and chemical resistance, which are crucial for industrial applications. The halogenated structure can be incorporated into polymer chains to modify their physical properties, including flame retardancy and mechanical strength .

Analytical Chemistry

The compound serves as a standard in chromatographic techniques, aiding in the accurate quantification of similar compounds in environmental samples. Its well-defined structure and stability make it an ideal reference material for analytical methods development and validation processes .

Biological Research

Researchers utilize 2-Bromo-4-chloro-1-nitrobenzene to study the effects of halogenated compounds on biological systems. These studies contribute to understanding toxicity mechanisms and environmental impact of halogenated aromatics. The compound's specific substitution pattern allows for structure-activity relationship studies that inform toxicological assessments and environmental fate predictions .

Chemical Reactivity and Transformations

The reactivity of 2-Bromo-4-chloro-1-nitrobenzene is largely governed by its three functional groups: the nitro group, bromine, and chlorine. Each contributes distinct electronic effects that influence the compound's behavior in chemical reactions.

Nucleophilic Aromatic Substitution

The nitro group activates the aromatic ring toward nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions, particularly at positions ortho and para to it. The bromine atom, being positioned ortho to the nitro group, is especially activated toward displacement by nucleophiles. This makes the compound valuable in synthesis pathways requiring selective functionalization.

Reduction Reactions

The nitro group can be readily reduced to an amino group using various reducing agents such as iron, zinc, or tin in acidic conditions, or through catalytic hydrogenation. The resulting amino derivative serves as a versatile intermediate for further transformations, including diazotization reactions and the synthesis of heterocyclic compounds .

Cross-Coupling Reactions

Both halogen atoms (Br and Cl) can participate in metal-catalyzed cross-coupling reactions, though the bromine typically shows higher reactivity. This differential reactivity allows for selective functionalization:

  • Palladium-catalyzed Suzuki-Miyaura coupling (primarily at the bromine position)

  • Stille coupling for introducing carbon substituents

  • Buchwald-Hartwig amination for carbon-nitrogen bond formation

These transformations make 2-Bromo-4-chloro-1-nitrobenzene an important building block in constructing complex molecular architectures with applications in medicinal chemistry and materials science .

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